1-Hexadecanoylpyrrolidine
Overview
Description
Mechanism of Action
1-Hexadecanoylpyrrolidine, also known as 1-pyrrolidin-1-ylhexadecan-1-one, is an organic compound with a molecular formula of C20H39NO . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexadecanoylpyrrolidine can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with pyrrolidine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with pyrrolidine to form the amide bond, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanoylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-Hexadecanoylpyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of drug delivery systems, polymer synthesis, and surface modification.
Comparison with Similar Compounds
Similar Compounds
N-Octadecanoylpyrrolidine: Similar structure with an octadecanoyl chain instead of a hexadecanoyl chain.
N-Dodecanoylpyrrolidine: Similar structure with a dodecanoyl chain.
N-Decanoylpyrrolidine: Similar structure with a decanoyl chain.
Uniqueness
1-Hexadecanoylpyrrolidine is unique due to its specific chain length and the presence of the pyrrolidine ring, which imparts distinct chemical and physical properties. Its role as a potential biomarker for dietary intake and its diverse applications in research and industry highlight its significance.
Properties
IUPAC Name |
1-pyrrolidin-1-ylhexadecan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)21-18-15-16-19-21/h2-19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDNZNZTSYZQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289492 | |
Record name | 1-Hexadecanoylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70974-48-0 | |
Record name | 1-(1-Pyrrolidinyl)-1-hexadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70974-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidin-1-ylhexadecan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC61588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecanoylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PYRROLIDIN-1-YLHEXADECAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9VH2AR5CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Hexadecanoylpyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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